2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide
Description
2,5-Dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide is a synthetic organic compound. The chemical structure is defined by a pyridine ring with substituents at specific positions, contributing to its unique chemical and physical properties.
Properties
IUPAC Name |
2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2N3O/c1-5-9(2)12(8-19(3)4)18-14(20)10-6-13(16)17-7-11(10)15/h6-7,9,12H,5,8H2,1-4H3,(H,18,20)/t9-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCUEVQWSAVURG-JOYOIKCWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN(C)C)NC(=O)C1=CC(=NC=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN(C)C)NC(=O)C1=CC(=NC=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide generally begins with the chlorination of pyridine derivatives. The stereocenters in the compound are established through a series of chiral resolution steps or asymmetric synthesis. Typical conditions involve careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production focuses on cost-effective routes and scalability. Catalysts and solvents are chosen to maximize yield and minimize waste. Optimizations often include the use of continuous flow reactors and green chemistry principles to improve sustainability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2,5-Dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide undergoes a variety of chemical reactions:
Oxidation: Can be oxidized under controlled conditions to form corresponding N-oxides.
Reduction: Reductive conditions can potentially convert it to amines.
Substitution: Undergoes nucleophilic substitution, particularly on the dichloro pyridine moiety.
Common Reagents and Conditions
Reagents like sodium hydride, palladium catalysts, and organic bases are frequently employed. Reaction conditions vary depending on the target transformation—temperature, solvent choice, and time are critical parameters.
Major Products Formed
Substitution reactions often yield mono- or di-substituted pyridine derivatives. Oxidation reactions can lead to various pyridine-N-oxide products, while reduction results in a series of amino derivatives.
Scientific Research Applications
2,5-Dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide finds applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential roles in cellular pathways and enzyme interactions.
Medicine: Explored for therapeutic potential, possibly as an investigational drug candidate targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
This compound’s effects are often due to interactions with molecular targets such as receptors or enzymes. It may bind to these targets and either inhibit or activate them, thereby modifying biological pathways. The specific mechanism of action depends on the particular application and target within biological systems.
Comparison with Similar Compounds
Conclusion
Understanding the detailed properties and applications of 2,5-dichloro-N-[(2S,3S)-1-(dimethylamino)-3-methylpentan-2-yl]pyridine-4-carboxamide can aid in its effective utilization across various fields, promoting advancements in scientific research and industrial practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
